molecular formula C14H10Br2O B13886753 4-(3,5-Dibromobenzyl)benzaldehyde

4-(3,5-Dibromobenzyl)benzaldehyde

Cat. No.: B13886753
M. Wt: 354.04 g/mol
InChI Key: TVYDZRDNMGNSEF-UHFFFAOYSA-N
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Description

4-(3,5-Dibromobenzyl)benzaldehyde: is an organic compound with the molecular formula C14H10Br2O and a molecular weight of 354.04 g/mol It is a derivative of benzaldehyde, where the benzyl group is substituted with two bromine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-(3,5-Dibromobenzyl)benzaldehyde typically involves the bromination of benzylbenzaldehyde. One common method includes the following steps:

    Bromination of Benzylbenzaldehyde: Benzylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron bromide.

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

4-(3,5-Dibromobenzyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 4-(3,5-Dibromobenzyl)benzoic acid.

    Reduction: 4-(3,5-Dibromobenzyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dibromobenzyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromobenzyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aldehyde group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Uniqueness:

4-(3,5-Dibromobenzyl)benzaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of the benzyl and aldehyde groups with bromine atoms provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C14H10Br2O

Molecular Weight

354.04 g/mol

IUPAC Name

4-[(3,5-dibromophenyl)methyl]benzaldehyde

InChI

InChI=1S/C14H10Br2O/c15-13-6-12(7-14(16)8-13)5-10-1-3-11(9-17)4-2-10/h1-4,6-9H,5H2

InChI Key

TVYDZRDNMGNSEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)C=O

Origin of Product

United States

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